molecular formula C19H32FIN2Si2 B1392689 5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1261365-70-1

5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1392689
CAS No.: 1261365-70-1
M. Wt: 490.5 g/mol
InChI Key: YQCMDEMPGXCYPX-UHFFFAOYSA-N
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Description

5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a complex heterocyclic compound that features both fluorine and iodine substituents on a pyrrolo[2,3-b]pyridine core. The presence of triisopropylsilyl and trimethylsilyl groups further enhances its chemical stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated heterocycles.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug discovery and development.

    Industry: The compound’s unique structure makes it useful in the production of specialty chemicals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures. One common approach is the halogenation of a pyrrolo[2,3-b]pyridine precursor, followed by silylation reactions. The halogenation can be achieved using reagents such as N-iodosuccinimide (NIS) and Selectfluor for the introduction of iodine and fluorine, respectively. Silylation is often carried out using chlorosilanes like triisopropylsilyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

    Cross-Coupling Reactions: The iodine substituent makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) can be employed.

    Cross-Coupling: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitutions can introduce azide or thiol groups.

Mechanism of Action

The mechanism by which 5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects is largely dependent on its chemical reactivity. The presence of halogen atoms and silyl groups influences its interaction with various molecular targets. For instance, the iodine atom can participate in halogen bonding, while the silyl groups can enhance lipophilicity and membrane permeability. These properties enable the compound to engage in specific molecular pathways, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-6-chloro-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Fluoro-6-bromo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Fluoro-6-iodo-1-(trimethylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

What sets 5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine apart from similar compounds is the combination of fluorine and iodine atoms, along with the presence of both triisopropylsilyl and trimethylsilyl groups. This unique combination enhances its reactivity and stability, making it a valuable intermediate for various synthetic applications.

Properties

IUPAC Name

(5-fluoro-6-iodo-4-trimethylsilylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32FIN2Si2/c1-12(2)25(13(3)4,14(5)6)23-11-10-15-17(24(7,8)9)16(20)18(21)22-19(15)23/h10-14H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCMDEMPGXCYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=C(N=C21)I)F)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32FIN2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601121497
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-70-1
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-6-iodo-4-(trimethylsilyl)-1-[tris(1-methylethyl)silyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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